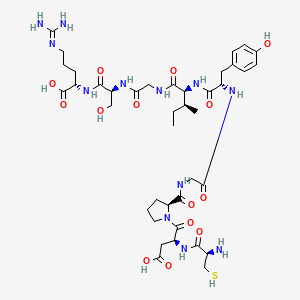

CEP dipeptide 1

Übersicht

Beschreibung

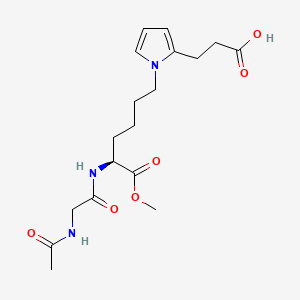

omega-Carboxyethyl)pyrrole dipeptide, is a potent angiogenic compound. It exhibits robust activity in promoting angiogenesis and is specifically implicated in the pathogenesis of age-related macular degeneration

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CEP-Dipeptid 1 beinhaltet typischerweise die Reaktion von N-Carboxyanhydriden von Aminosäuren mit Aminosäureestern in Gegenwart einer Base

Industrielle Produktionsverfahren

Die industrielle Produktion von CEP-Dipeptid 1 kann großtechnische Peptidsynthesetechniken wie die Festphasenpeptidsynthese (SSPS) umfassen. Dieses Verfahren ermöglicht die effiziente und skalierbare Produktion von Peptiden durch Verankerung der ersten Aminosäure an einem festen Träger und die sequenzielle Zugabe geschützter Aminosäuren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CEP-Dipeptid 1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid

Substitution: Halogene, Nucleophile

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

CEP-Dipeptid 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und -reaktionen verwendet.

Wirkmechanismus

CEP-Dipeptid 1 entfaltet seine Wirkung durch die Förderung der Angiogenese, dem Prozess der Bildung neuer Blutgefäße aus bereits bestehenden. Diese Verbindung interagiert mit molekularen Zielen, die an der Angiogenese beteiligt sind, wie z. B. Rezeptoren des vaskulären endothelialen Wachstumsfaktors (VEGF) und andere Signalwege . Der genaue Mechanismus beinhaltet die Aktivierung dieser Rezeptoren, was zur Proliferation und Migration von Endothelzellen führt, die die Auskleidung von Blutgefäßen bilden .

Wirkmechanismus

CEP dipeptide 1 exerts its effects by promoting angiogenesis, the process of forming new blood vessels from pre-existing ones. This compound interacts with molecular targets involved in angiogenesis, such as vascular endothelial growth factor (VEGF) receptors and other signaling pathways . The precise mechanism involves the activation of these receptors, leading to the proliferation and migration of endothelial cells, which form the lining of blood vessels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(omega-Carboxyethyl)pyrrol (CEP)-Derivate : Diese Verbindungen haben eine ähnliche Struktur und zeigen angiogene Aktivität .

- Andere Dipeptide : Verschiedene Dipeptide mit angiogenen Eigenschaften, wie z. B. solche, die von Aminosäuren wie Arginin und Lysin abgeleitet sind .

Einzigartigkeit

CEP-Dipeptid 1 ist aufgrund seiner spezifischen Struktur und seiner potenten angiogenen Aktivität einzigartig. Im Gegensatz zu anderen Dipeptiden wurde es speziell in die Pathogenese der altersbedingten Makuladegeneration verwickelt, was es zu einer wertvollen Verbindung für die medizinische Forschung und therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

3-[1-[(5S)-5-[(2-acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O6/c1-13(22)19-12-16(23)20-15(18(26)27-2)7-3-4-10-21-11-5-6-14(21)8-9-17(24)25/h5-6,11,15H,3-4,7-10,12H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZGZUAKQLIUCN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

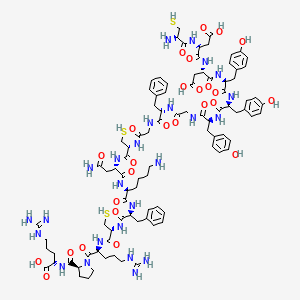

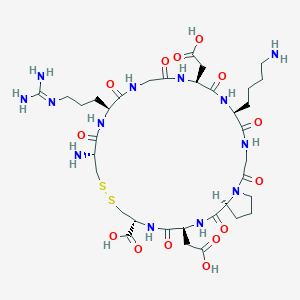

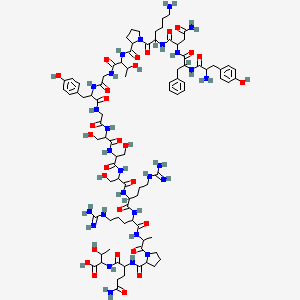

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.